Hydrogen-Bond Donor Capacity
The target compound possesses one hydrogen-bond donor (amide NH), whereas the N-methyl analog ZINC56225951 has zero H-bond donors and the carboxylic acid analog has one donor (COOH). Hydrogen-bond donor count directly influences membrane permeability, solubility, and target-binding complementarity. In the context of 1,2,4-oxadiazole-based enzyme inhibitors, the presence of an amide NH has been correlated with improved binding affinity through hydrogen-bonding interactions in COX-2 and 15-LOX active sites [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (amide NH) |
| Comparator Or Baseline | N-methyl analog (ZINC56225951): 0; Carboxylic acid analog (CAS 94192-18-4): 1 (COOH) |
| Quantified Difference | Target = 1 HBD; N-methyl analog = 0 HBD (loss of donor capacity); Carboxylic acid = 1 HBD (different donor geometry and pKa) |
| Conditions | Calculated from chemical structure; standard drug-likeness filters (Lipinski Rule of Five: HBD ≤ 5) |
Why This Matters
The presence of an amide NH donor in the target compound enables hydrogen-bonding interactions unavailable to the N-methyl analog, which is critical for target engagement in enzyme pockets where amide NH contacts are structurally resolved.
- [1] Youssif, B.G.M. et al. (2019) 'Novel aryl carboximidamide and 3-aryl-1,2,4-oxadiazole analogues of naproxen as dual selective COX-2/15-LOX inhibitors: Design, synthesis and docking studies', Bioorganic Chemistry, 85, pp. 577–584. doi: 10.1016/j.bioorg.2019.02.043. View Source
